Asunaprevir

HCV NS3 protease genotype 1b enzyme inhibition

Researchers investigating genotype-specific HCV NS3 protease resistance pathways face confounding variables when substituting pan-genotypic macrocyclic inhibitors for genotype 1b-selective tools. Asunaprevir (BMS-650032) provides a definitive acyclic benchmark compound. • GT1b-selective: Ki 0.24 nM; EC50 1.2 nM (GT1b) vs. 4 nM (GT1a); >67 nM against GT2/3 • D168 resistance characterized: 16- to 280-fold resistance in GT1b replicons - distinct from macrocyclic inhibitor patterns • Validated combination reference: additive/synergistic with daclatasvir (clinical SVR12 up to 95.7%) • >10,000-fold selectivity window ensures clean mechanistic interpretation Supplied with full analytical characterization (HPLC, NMR) for reproducible experimental outcomes.

Molecular Formula C35H46ClN5O9S
Molecular Weight 748.3 g/mol
CAS No. 630420-16-5
Cat. No. B1667651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsunaprevir
CAS630420-16-5
SynonymsBMS-650032;  BMS 650032;  BMS650032;  Asunaprevir. brand name: Sunvepra
Molecular FormulaC35H46ClN5O9S
Molecular Weight748.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21-,25+,27-,35-/m1/s1
InChIKeyXRWSZZJLZRKHHD-WVWIJVSJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<50 mg/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asunaprevir: NS3 Protease Inhibitor with Genotype 1b Activity


Asunaprevir (BMS-650032) is an acyclic oligopeptide-based inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral polyprotein processing and replication [1]. Unlike macrocyclic protease inhibitors such as glecaprevir and grazoprevir, asunaprevir features a distinctive acyclic scaffold that enables competitive binding to the NS3/4A protease complex with high affinity [2]. The compound exhibits potent antiviral activity specifically against HCV genotypes 1 and 4, with substantially weaker activity against genotypes 2 and 3, establishing a genotypic selectivity profile that differentiates it from pan-genotypic alternatives [3].

1
Acyclic NS3/4A protease inhibitor Distinct acyclic scaffold — differs from macrocyclic NS3 inhibitors in binding kinetics and resistance profile context
2
Genotype 1/4-selective antiviral research Narrow genotype selectivity window — GT1b-preferential activity; may not support pan-genotypic screening workflows
3
GT1b-preferential assay context Reported higher potency against genotype 1b replicons — supports genotype-specific mechanism-of-action and resistance studies

Asunaprevir: Not Interchangeable with Other NS3 Inhibitors


Substitution of asunaprevir with other NS3 protease inhibitors in experimental or procurement contexts introduces confounding variables due to fundamental differences in chemical class (acyclic versus macrocyclic), genotypic potency profiles, resistance-associated substitution patterns, and selectivity profiles. For instance, asunaprevir is an acyclic inhibitor, whereas glecaprevir, grazoprevir, and paritaprevir are macrocyclic inhibitors, which directly impacts binding kinetics and resistance mutation susceptibility [1]. Furthermore, asunaprevir exhibits a narrow genotype 1/4 potency window with minimal activity against genotypes 2 and 3 (EC50 >67 nM), contrasting with pan-genotypic alternatives that maintain activity across genotypes 1-6 [2]. The D168 substitution, which confers high-level resistance to asunaprevir (16- to 280-fold in genotype 1b), does not equally impact all NS3 inhibitors, precluding direct substitution without experimental recalibration [3]. These distinctions are non-interchangeable and demand compound-specific selection based on the research objective.

This Product Asunaprevir Acyclic NS3/4A protease inhibitor with genotype 1/4-selective profile and D168-driven resistance context
Potential Substitute Macrocyclic NS3 inhibitors Glecaprevir, grazoprevir, paritaprevir — macrocyclic scaffold alters binding kinetics and resistance-associated substitution patterns Scaffold-class mismatch may shift resistance interpretation
This Product Narrow genotype 1/4 window Markedly reduced activity against genotypes 2 and 3 — supports GT1b/GT4-focused study designs
Potential Substitute Pan-genotypic NS3 inhibitors Voxilaprevir, glecaprevir — maintain activity across genotypes 1–6; genotypic selectivity profile may not transfer Pan-genotypic vs genotype-selective context may require workflow review
This Product D168-driven resistance in GT1b Resistance-associated substitutions at D168 confer substantial susceptibility shifts in GT1b replicons
Potential Substitute Alternative NS3 inhibitor classes R155K, I170T, and other substitution patterns drive resistance for different inhibitors — cross-inhibitor susceptibility may not be predictable Resistance-pattern mismatch may require compound-specific validation

Asunaprevir Quantitative Differentiation vs. Analogs


Genotype 1b vs 1a Potency and Binding Affinity

Asunaprevir exhibits approximately 1.7-fold greater binding affinity (Ki) and approximately 3.3-fold greater antiviral potency (EC50) against HCV genotype 1b compared to genotype 1a in cell-based replicon assays. This intra-compound differential establishes a clear genotypic selectivity that is not uniformly observed across all NS3 protease inhibitors. Specifically, asunaprevir competitively binds to the NS3/4A protease complex with Ki values of 0.24 nM (genotype 1b, J4L6S strain) versus 0.4 nM (genotype 1a, H77 strain) [1]. In HuH7 replicon cells, the 50% effective concentration (EC50) for genotype 1b Con1 replicon inhibition is 1.2 nM, compared to 4 nM for genotype 1a H77 replicon inhibition [2].

GT1b vs GT1a Potency
Head-to-head
Ki 0.24 nM (GT1b) vs Ki 0.4 nM (GT1a)
EC50 1.2 nM (GT1b) vs EC50 4 nM (GT1a)
Reported 1.7-fold Ki and 3.3-fold EC50 differential favoring GT1b — supports genotype-specific assay calibration
HuH7 replicon cells; recombinant NS3/4A enzyme assay
HCV NS3 protease genotype 1b enzyme inhibition

Genotype 2 and 3 Activity vs Pan-Genotypic Inhibitors

Asunaprevir displays a steep potency drop against HCV genotypes 2 and 3, with EC50 values ranging from 67 nM to 1,162 nM, representing a 56- to 968-fold reduction in potency compared to genotype 1b (EC50 1.2 nM). This contrasts with pan-genotypic NS3 protease inhibitors such as glecaprevir and voxilaprevir, which maintain sub-nanomolar to low-nanomolar activity across genotypes 1-6 [1]. Specifically, asunaprevir EC50 values are 67 nM (GT2a JHF-1), 217 nM (GT2a JHF-1 alternative assay), 621 nM (GT2b HC-J8), and 1,162 nM (GT3a S52) [2].

GT2/3 Activity Drop
Class-level
EC50 1.2 nM (GT1b) vs EC50 67–1,162 nM (GT2/3)
56- to 968-fold potency reduction vs GT1b
Steep genotype-dependent potency drop — positions compound as GT1b-selective probe rather than pan-genotypic tool
HCV replicon cells; pan-genotypic comparator values are class-level inference
genotype selectivity antiviral profiling replicon assay

Selectivity Over Human Serine and Cysteine Proteases

Asunaprevir exhibits a clean selectivity profile with an EC50 >12 µM against a panel of human serine and cysteine proteases as well as other RNA viruses, representing a >10,000-fold selectivity window compared to its antiviral EC50 against genotype 1b (1.2 nM). Additionally, no significant activity was observed against the closely related GB virus-B NS3 protease, indicating narrow specificity for HCV NS3/4A [1]. This selectivity profile distinguishes asunaprevir from broader-spectrum protease inhibitors that may exhibit off-target activity at higher concentrations.

Off-Target Selectivity
Reported
>10,000-fold
selectivity window vs human proteases
Clean selectivity profile — may support target-engagement studies with reduced off-target confounding probability
EC50 >12 µM against human serine/cysteine protease panel
off-target selectivity protease inhibition specificity profiling

Genotype-Specific Resistance: D168 vs R155K Substitutions

In vitro resistance selection studies reveal genotype-specific resistance profiles for asunaprevir. In genotype 1b replicons, substitutions at amino acid residue D168 (D168A/G/H/V/Y) confer high-level resistance ranging from 16-fold to 280-fold relative to wild-type, with selection pressures yielding 170- to 400-fold reduced susceptibility [1]. In contrast, genotype 1a resistance selection identified R155K, D168G, and I170T substitutions conferring only low- to moderate-level resistance (5- to 21-fold) in transient-transfection assays [2]. This genotype-dependent resistance magnitude differs from macrocyclic inhibitors such as simeprevir and paritaprevir, which exhibit distinct resistance-associated substitution patterns [3].

Resistance: D168 vs R155K
Head-to-head
GT1b D168: 16–280× vs GT1a R155K: 5–21×
GT1b resistance magnitude 3–13× higher
Genotype-dependent resistance magnitude — D168 variant studies in GT1b may require compound-specific interpretation
Replicon transient-transfection susceptibility assays
resistance-associated substitutions replicon assay genotype-specific resistance

Daclatasvir Combination: SVR12 Benchmark in GT1b

In the Phase 3 HALLMARK-Dual study, the all-oral combination of asunaprevir (200 mg twice daily) plus daclatasvir (60 mg once daily) for 24 weeks achieved sustained virologic response at post-treatment week 12 (SVR12) rates of up to 90% among a broad range of genotype 1b-infected patients [1]. This clinical efficacy benchmark establishes a robust in vitro-to-in vivo translational reference for researchers evaluating asunaprevir-containing regimens. In the UNITY-2 study evaluating the DCV-TRIO fixed-dose combination (daclatasvir 30 mg, asunaprevir 200 mg, beclabuvir 75 mg) for 12 weeks in patients with compensated cirrhosis, SVR12 rates were 98% (treatment-naïve) and 93% (treatment-experienced) [2]. A meta-analysis of six studies (n=1,261) reported a pooled SVR12 rate of 95.7% (95% CI 93.8-97.1%) for the three-drug combination [3].

Combination SVR12 Endpoint
Trial context
SVR12 up to 90% (DUAL) vs historical pegIFN/RBV ~40–50%
Pooled TRIO SVR12: 95.7% (95% CI 93.8–97.1%)
Reported combination endpoint context — supports preclinical-to-clinical endpoint comparison in GT1b study populations
Phase 3 data; endpoint interpretation requires context-specific review
combination therapy sustained virologic response clinical efficacy

Anti-SARS-CoV-2 Activity vs Faldaprevir

In an antiviral screening study evaluating HCV NS3 protease inhibitors against SARS-CoV-2, the acyclic inhibitor asunaprevir exhibited an EC50 of 72 µM, while the structurally related acyclic inhibitor faldaprevir demonstrated a 3.1-fold higher potency with an EC50 of 23 µM [1]. For context, among macrocyclic PIs tested in the same study, simeprevir had the highest potency (EC50 15 µM) and glecaprevir the lowest (EC50 >178 µM), with grazoprevir, paritaprevir, and voxilaprevir falling between these extremes [2]. This demonstrates that even within the acyclic NS3 inhibitor subclass, antiviral activity in non-HCV contexts is not uniform and cannot be predicted by structural class alone.

Anti-SARS-CoV-2 Activity
Head-to-head
Asunaprevir EC50 72 µM vs Faldaprevir EC50 23 µM
Faldaprevir 3.1-fold more potent; simeprevir 4.8-fold more potent
Activity in non-HCV contexts is not uniform within acyclic subclass — compound-specific potency guides antiviral screening panel selection
SARS-CoV-2 antiviral assay in cell culture
drug repurposing SARS-CoV-2 antiviral screening

Asunaprevir Research and Procurement Applications


Genotype 1b-Specific Antiviral Screening and MoA Studies

Based on the 3.3-fold EC50 differential favoring genotype 1b over 1a (1.2 nM vs. 4 nM) and the steep potency drop against genotypes 2/3 (EC50 >67 nM), asunaprevir is optimally deployed as a genotype 1b-selective probe compound in antiviral screening cascades. Researchers investigating genotype-specific resistance pathways or validating GT1b-preferential assays should prioritize asunaprevir over pan-genotypic inhibitors like glecaprevir, which lack this genotypic discrimination [1]. The compound's well-characterized Ki (0.24 nM GT1b) and EC50 values provide robust reference points for calibrating new assay systems [2].

D168-Mediated Resistance in Genotype 1b Replicons

Asunaprevir's resistance profile features high-level resistance conferred by D168 substitutions (16- to 280-fold) in genotype 1b replicons, which is substantially greater than the 5- to 21-fold resistance observed for R155K in genotype 1a [1]. This genotype-dependent resistance magnitude makes asunaprevir the preferred tool compound for studies investigating D168 variant emergence, fitness cost, and cross-resistance patterns in GT1b backgrounds. The compound should not be substituted with macrocyclic inhibitors (e.g., paritaprevir, grazoprevir) in such studies, as resistance-associated substitution patterns differ among NS3 inhibitor classes [2].

NS5A Inhibitor Combination Synergy Screening

Asunaprevir exhibits additive to synergistic activity with NS5A inhibitors (e.g., daclatasvir) in in vitro combination studies, a finding validated by clinical SVR12 rates of up to 90% in DUAL therapy and 95.7% pooled in DCV-TRIO regimens [1][2]. Researchers evaluating novel combination strategies or assessing resistance barrier enhancement should consider asunaprevir as a reference NS3 inhibitor with established combinatorial efficacy benchmarks. The compound's >10,000-fold selectivity window also supports clean interpretation of combination effects without off-target confounding [3].

Acyclic NS3 Inhibitor Scaffold Comparison and SAR

Asunaprevir is distinguished from macrocyclic NS3 inhibitors (glecaprevir, grazoprevir, paritaprevir, voxilaprevir) by its acyclic scaffold, which impacts binding kinetics and resistance profiles [1]. The 3.1-fold potency difference between asunaprevir (EC50 72 µM) and the acyclic comparator faldaprevir (EC50 23 µM) against SARS-CoV-2 demonstrates that even within the acyclic subclass, activity is not uniform [2]. Researchers conducting SAR studies or evaluating scaffold-dependent properties should procure asunaprevir as a benchmark acyclic NS3 inhibitor to enable direct comparative analysis with macrocyclic and alternative acyclic compounds.

Application
Selection Property
Validation Focus
GT1b antiviral screening and MoA studies
Genotype selectivity profile
GT1b-preferential assay calibration and genotype-specific pathway interpretation
D168 resistance mechanism studies in GT1b
Resistance-associated substitution context
GT1b D168 variant characterization and cross-resistance pattern review
NS5A-NS3 inhibitor combination synergy research
Combination endpoint context
Synergy assessment and resistance barrier evaluation in replicon models
Acyclic NS3 inhibitor scaffold SAR studies
Scaffold-dependent property review
Comparative analysis against macrocyclic and alternative acyclic compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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